molecular formula C18H16N4O3 B2962065 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate CAS No. 866137-41-9

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate

カタログ番号 B2962065
CAS番号: 866137-41-9
分子量: 336.351
InChIキー: PFXIZOWKWQHGPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate” is a chemical compound with the molecular weight of 336.35 .


Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N4O3/c1-11-4-3-5-13 (8-11)18 (24)25-7-6-15-12 (2)21-16-14 (9-19)10-20-22 (16)17 (15)23/h3-5,8,10,21H,6-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

科学的研究の応用

Scientific Research Applications of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate

Catalyst-Free Synthesis in Medicinal Chemistry: The compound is utilized in the catalyst-free Biginelli-type synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. This method is significant for medicinal chemistry as it allows for the creation of diverse compounds without the need for a catalyst, simplifying the process and potentially reducing costs .

Bone Morphogenetic Protein Receptor Inhibitors: Within the realm of pharmaceuticals, derivatives of this compound have been identified as scaffolds in the synthesis of drugs like dorsomorphin. These drugs serve as bone morphogenetic protein receptor inhibitors, which are useful for treating conditions such as anemia, muscular dystrophy, and atherosclerosis .

c-AMP Phosphodiesterase Inhibitory Activity: The compound’s derivatives exhibit c-AMP phosphodiesterase inhibitory activity. This is crucial for the development of treatments for diseases where cyclic AMP signaling plays a pivotal role, such as certain types of cancer and heart failure .

Tyrosine Kinase Inhibitors: Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, and inhibitors of these enzymes are important in the treatment of cancers. Derivatives of this compound have been recognized as tyrosine kinase inhibitors, highlighting their potential in cancer therapy .

Mimics of Calcium Channel Blockers: The compound’s framework behaves as potent mimics of Hantzsch 1,4-dihydropyridine calcium channel blockers. These are important for the development of cardiovascular drugs, particularly those used to treat hypertension and arrhythmias .

KATP Channel Openers: Related pyrazolo[5,1-b]quinazolines, which can be synthesized from derivatives of this compound, have been found to be potent K_ATP channel openers. These are explored for their potential in treating conditions like type 2 diabetes by modulating insulin release .

Combinatorial Chemistry for Drug Discovery: The structure of this compound is well-suited for combinatorial chemistry, which is a method used to rapidly synthesize a large number of different compounds and screen them for potential pharmaceutical applications .

Anti-Inflammatory and Antioxidant Properties: Compounds containing the thiophene moiety, which is structurally related to the compound , have been reported to possess anti-inflammatory and antioxidant properties. This suggests that derivatives of this compound may also be explored for similar therapeutic effects .

特性

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-4-3-5-13(8-11)18(24)25-7-6-15-12(2)21-16-14(9-19)10-20-22(16)17(15)23/h3-5,8,10,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINLCGWNZCADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCC2=C(N=C3C(=CNN3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。